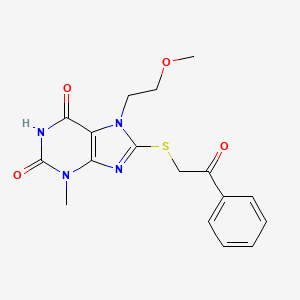
7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a purine core with various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The purine structure allows it to mimic natural nucleotides, potentially leading to interference with cellular processes such as:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism.
- Antiviral Activity : Preliminary studies suggest that it exhibits antiviral properties by disrupting viral replication pathways.
- Anticancer Potential : Its structural similarity to purines positions it as a candidate for targeting cancer cell proliferation.
Biological Activity Summary
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests a potential application in developing targeted cancer therapies.
Antiviral Properties
Research has indicated that this compound may inhibit the replication of certain viruses by interfering with their nucleic acid synthesis. In vitro studies showed a reduction in viral load in treated cells compared to controls, highlighting its potential as an antiviral agent.
科学的研究の応用
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological macromolecules such as proteins and nucleic acids. Specific applications include:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by modulating key signaling pathways.
- Anti-inflammatory Properties : It shows promise in reducing pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Biochemical Studies
Research indicates that this compound can serve as a valuable tool in biochemical assays aimed at understanding cellular processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, affecting cellular proliferation.
- Receptor Modulation : Potential interactions with adenosine receptors could influence various physiological responses.
Organic Synthesis
Due to its reactive functional groups, this compound can act as an intermediate in the synthesis of more complex molecules:
- Building Block for New Compounds : Its unique structure allows for further modifications, making it useful in developing new chemical entities.
Antitumor Study
In vitro studies involving human breast cancer cell lines demonstrated that treatment with 7-(2-methoxyethyl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione resulted in:
- Significant reduction in cell viability.
- Increased apoptotic markers compared to control groups.
Anti-inflammatory Study
Research using models of acute inflammation indicated that administration of the compound led to:
- Decreased levels of TNF-alpha and IL-6.
These findings suggest its potential utility in managing inflammatory conditions.
Neuroprotection Study
Preliminary studies on neuronal cell cultures exposed to oxidative stress revealed that:
- The compound significantly reduced cell death compared to untreated controls.
This indicates possible neuroprotective effects that could be explored further for neurodegenerative diseases.
特性
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-phenacylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-20-14-13(15(23)19-16(20)24)21(8-9-25-2)17(18-14)26-10-12(22)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYGKKGHRLPVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













